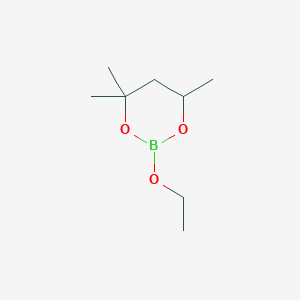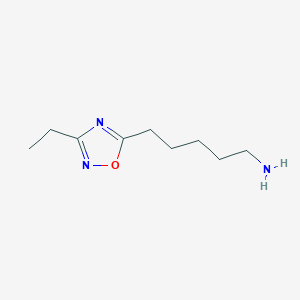
2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic acid derivative . It has the empirical formula C8H17BO3 and a molecular weight of 172.03 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOB1OC(C)CC(C)(C)O1 . This indicates that the molecule contains an ethoxy group (CCO) and a dioxaborinane ring (B1OC©CC©©O1), with the boron atom (B) bonded to the ethoxy group and the ring . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.414 and a density of 0.921 g/mL at 25 °C .Scientific Research Applications
Synthesis and Derivatives
2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its synthesis and derivatives. Woods and Strong (1967) reported on its preparation and characterized it using infrared, proton NMR, and 11B NMR spectroscopy. They noted that it is less reactive than dimethyl acetyleneboronate and explored its catalytic hydrogenation and Diels-Alder adducts formation (Woods & Strong, 1967).
Reaction with Dinitriles
Kuznetsov, Brusilovskii, and Mazepa (2010) examined its reaction with bis(2-cyanoethyl) ether and bis[2-(2-cyanoethoxy)ethyl] ether, leading to the formation of bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives. These derivatives can be hydrolyzed in aqueous alkali to yield 4-amino-4-methyl-2-pentanol (Kuznetsov, Brusilovskii, & Mazepa, 2010).
Use in Vinylboronate Heck Couplings
Lightfoot et al. (2003) identified 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a superior reagent for vinylboronate Heck couplings, demonstrating improved stability, reactivity, and selectivity compared to vinylboronate pinacol ester (Lightfoot et al., 2003).
Borylation of Reactive Aryl Halides
PraveenGanesh et al. (2010) found that combining 4,4,6-trimethyl-1,3,2-dioxaborinane with Buchwald's palladium catalyst effectively borylates electron-rich, reactive iodides, bromides, and triflates to produce stable, easily purified boronic esters. This method offers simplicity, speed, and cost-effectiveness (PraveenGanesh et al., 2010).
Hydrostannation Studies
Fish (1972) conducted studies on the hydrostannation of 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane with various triorganotin hydrides, providing insights into the reaction mechanisms and rates (Fish, 1972).
Palladium-Catalyzed Borylation
Murata et al. (2007) described the palladium-catalyzed borylation of aryl iodides with this compound, noting its tolerance for a wide variety of functional groups. The borylation products were coupled with aryl halides to yield biaryls in good yields (Murata et al., 2007).
Future Directions
Properties
IUPAC Name |
2-ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO3/c1-5-10-9-11-7(2)6-8(3,4)12-9/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHWACCNDCSHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501054 | |
| Record name | 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-21-7 | |
| Record name | 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1611135.png)












